4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE
Description
4-(Azepane-1-sulfonyl)-2,1,3-benzoxadiazole is a heterocyclic compound featuring a benzoxadiazole core fused with an azepane-sulfonyl group. The benzoxadiazole unit is a planar, electron-deficient aromatic system with strong electron-withdrawing properties due to the electronegative oxygen and nitrogen atoms. The azepane-sulfonyl moiety enhances solubility and modulates electronic characteristics, making the compound suitable for applications in organic electronics, fluorescent sensors, and optoelectronic devices. Its synthesis typically involves palladium-catalyzed cross-coupling reactions and sulfonation steps, as described in derivatives of 2,1,3-benzoxadiazole (Frizon et al., 2020).
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-19(17,15-8-3-1-2-4-9-15)11-7-5-6-10-12(11)14-18-13-10/h5-7H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBSDKGAPPBYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24798110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multi-step reactions. One common method starts with the preparation of 4-chlorosulfonyl-benzoic acid ethyl ester, which undergoes a series of reactions including sulfonylation and cyclization to introduce the azepane ring and the benzoxadiazole moiety . The reaction conditions often involve the use of triethylamine in dichloromethane under an inert atmosphere, followed by treatment with lithium hydroxide monohydrate in methanol and water .
Industrial Production Methods
While specific industrial production methods for 4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets and pathways. The azepane-1-sulfonyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzoxadiazole core may also play a role in binding to specific sites on proteins or nucleic acids, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The benzoxadiazole (BOX) core distinguishes itself from analogous chalcogen-containing heterocycles like benzothiadiazole (BTD, sulfur) and benzoselenadiazole (BSD, selenium). Key differences include:
- Electronegativity : The oxygen atom in BOX imparts higher electronegativity than sulfur in BTD, leading to stronger electron-withdrawing effects and larger dipole moments (Tobiason et al., 1973). This results in coplanar molecular geometries and enhanced stability in BOX derivatives.
- HOMO-LUMO Levels : BOX derivatives exhibit higher LUMO energies compared to BTD due to oxygen’s electronegativity, narrowing the optical band gap (2.48–2.70 eV for BOX vs. 2.1–2.5 eV for BTD).
Optical Properties
- Solvent Effects: BOX derivatives exhibit pronounced solvatochromism, with emission redshifts in polar solvents due to intramolecular charge transfer (ICT). BTD derivatives show weaker solvent dependence.
- Aggregation: BOX forms aggregates in chloroform (70% aggregate fraction for 9b–9d), whereas BTD derivatives favor monomeric emission due to lower dipolar interactions.
Thermal and Electrochemical Stability
| Property | 4-(Azepane-1-sulfonyl)-BOX | BTD Derivatives |
|---|---|---|
| Thermal Degradation (°C) | ~300 | 280–310 |
| Electrochemical Band Gap (eV) | 2.48–2.70 | 2.1–2.5 |
| Optical Band Gap (eV) | 2.64–2.67 | 2.3–2.6 |
BOX derivatives demonstrate comparable thermal stability to BTD but wider band gaps, making them suitable for blue-light-emitting applications.
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